4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid
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Overview
Description
4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Iodoaniline Intermediate: Starting with aniline, iodination can be achieved using iodine and an oxidizing agent.
Formation of the Methoxybenzyl Intermediate: Benzylation of a methoxy-substituted benzene ring.
Coupling Reactions: The intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Final Assembly: The final steps involve the formation of the oxobutanoic acid moiety and its attachment to the coupled intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions could target the iodoaniline moiety.
Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while nucleophilic substitution could replace the iodo group with a different functional group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromoanilino)-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid
- 4-(4-Chloroanilino)-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid
- 4-(4-Fluoroanilino)-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid
Uniqueness
The presence of the iodo group in 4-[(4-Iodophenyl)amino]-3-(4-methoxybenzyl)-2-methyl-4-oxobutanoic acid makes it unique compared to its bromo, chloro, and fluoro analogs. The iodo group can significantly influence the compound’s reactivity and interactions due to its size and electron-withdrawing properties.
Properties
Molecular Formula |
C19H20INO4 |
---|---|
Molecular Weight |
453.3g/mol |
IUPAC Name |
4-(4-iodoanilino)-3-[(4-methoxyphenyl)methyl]-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20INO4/c1-12(19(23)24)17(11-13-3-9-16(25-2)10-4-13)18(22)21-15-7-5-14(20)6-8-15/h3-10,12,17H,11H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
UNTXCKRKTHFGCQ-UHFFFAOYSA-N |
SMILES |
CC(C(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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